Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate
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Overview
Description
Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate is a biphenyl derivative with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two amino groups and two carboxylate groups attached to a biphenyl core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate typically involves the reduction of nitro compounds followed by esterification. One common method starts with 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl), which is reduced using nickel in methanol to yield 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. This intermediate is then reacted with concentrated sulfuric acid to obtain the crude product, which is recrystallized with methanol to produce the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium or nickel catalysts are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and polymers, as well as in the development of advanced materials
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-dimethyl-1,1’-biphenyl: Similar structure but lacks the carboxylate groups.
4,4’-Diamino-[1,1’-biphenyl]-2,2’-disulfonic acid: Contains sulfonic acid groups instead of carboxylate groups.
4,4’-Diamino-3,3’-dimethylbiphenyl: Similar structure with different substitution patterns.
Uniqueness
Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate is unique due to the presence of both amino and carboxylate groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it highly versatile for various applications, including its use as a ligand in coordination chemistry and its potential biological activities .
Properties
IUPAC Name |
methyl 5-amino-2-(4-amino-2-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15(19)13-7-9(17)3-5-11(13)12-6-4-10(18)8-14(12)16(20)22-2/h3-8H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXALDUYUICLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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